molecular formula C9H10N2OS2 B3728693 methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate CAS No. 26151-73-5

methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate

Cat. No. B3728693
CAS RN: 26151-73-5
M. Wt: 226.3 g/mol
InChI Key: SATLYQNFXURMCO-UXBLZVDNSA-N
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Description

Methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate, also known as MHC, is a chemical compound that has been extensively researched for its potential applications in various fields. MHC is a carbodithioate derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been found to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, leading to the activation of antioxidant response elements and the inhibition of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of cellular redox status. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate in laboratory experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate, including the development of novel analogs with improved solubility and bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential as a drug candidate.

properties

IUPAC Name

methyl N-[(E)-(2-hydroxyphenyl)methylideneamino]carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-6-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATLYQNFXURMCO-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=S)N/N=C/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419301
Record name NSC147440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26151-73-5
Record name NSC147440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC147440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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